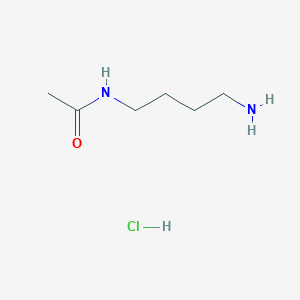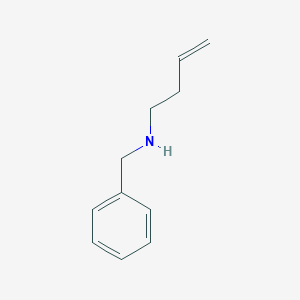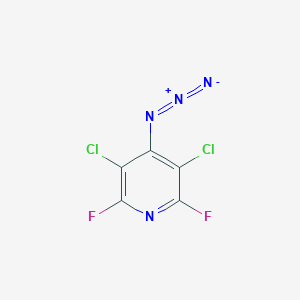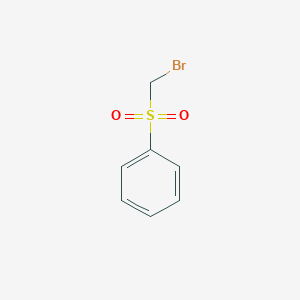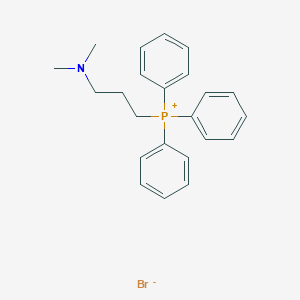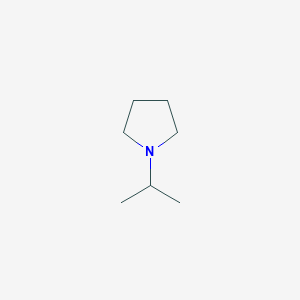
1-Isopropilpirrolidina
Descripción general
Descripción
1-Isopropylpyrrolidine (also known as 1-IPy or 1-IP) is an alkyl amine that is widely used in the synthesis of organic compounds. It is a colorless, volatile liquid with a mild odor and a molecular weight of 89.1 g/mol. It is a versatile synthetic building block that is used in a variety of applications, including drug discovery, biochemical research, and laboratory experiments.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos y química medicinal
La 1-isopropilpirrolidina sirve como un andamiaje versátil en el descubrimiento de fármacos debido a su anillo de pirrolidina, que es un heterociclo de nitrógeno de cinco miembros. Esta estructura es ampliamente utilizada por los químicos medicinales para crear compuestos para tratar enfermedades humanas . La no planaridad del anillo de pirrolidina y la estereogenicidad de los carbonos permiten perfiles de actividad biológica diversos en los candidatos a fármacos .
Terapia antiviral
En la terapia antiviral, los derivados de this compound se han utilizado para sintetizar análogos de nucleósidos que inhiben las transcriptasas inversas virales. Estos análogos son cruciales en el tratamiento de infecciones virales, incluido el VIH, y sirven como base para desarrollar nuevos fármacos antivirales .
Terapia contra el cáncer
Similar a su papel en la terapia antiviral, los análogos de nucleósidos basados en this compound se utilizan en la terapia contra el cáncer. Funcionan inhibiendo las ADN polimerasas de mamíferos, interfiriendo así con la replicación de las células cancerosas y ofreciendo una vía para nuevos tratamientos contra el cáncer .
Química verde
La this compound tiene aplicaciones en química verde, particularmente en la síntesis de polímeros de alto rendimiento. Se utiliza como medio de reacción en forma de líquido iónico/zwitterión, contribuyendo a materiales poliméricos ecológicos y funcionales .
Química sintética
En química sintética, la this compound participa en la síntesis de moléculas complejas, como los complejos de lantánidos-tetrapirrol. Estos complejos tienen aplicaciones en terapia fotodinámica e imagenología biológica debido a su capacidad de generar oxígeno singlete .
Compuestos bioactivos
El anillo de pirrolidina, que incluye la this compound, es una característica común en las moléculas bioactivas con selectividad de destino. Contribuye a la estereoquímica de la molécula y permite la exploración eficiente del espacio farmacoforo, lo que lleva al desarrollo de nuevos compuestos biológicamente activos .
Direcciones Futuras
Pyrrolidine derivatives, including 1-Isopropylpyrrolidine, have sparked the interest of researchers to create novel synthetic molecules with minimal side effects and drawbacks . Future directions of strategies for developing pyrrolidine compounds suggest two realistic fields: bi-functional or multi-functional small molecules; nano-material to deliver siRNAs .
Mecanismo De Acción
Target of Action
1-Isopropylpyrrolidine, a derivative of pyrrolidine, is a nitrogen-containing heterocycle . For instance, a photoaffinity probe based on a pyrrolidine lead compound was used to identify liver x receptor b (LXRb) as a target in human astrocytoma CCF-STTG1 cells .
Mode of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The stereospecific orientation of these compounds can change their binding mode, leading to different biological profiles .
Biochemical Pathways
Isoprenoids, which include pyrrolidine derivatives, are biosynthesized from isoprenyl diphosphate units. These units are generated by two distinctive biosynthetic pathways: the mevalonate pathway and the methylerthritol 4-phosphate pathway
Pharmacokinetics
The physicochemical parameters of pyrrolidine, such as its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring, suggest that it may have favorable pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, suggesting that they may have a range of molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
It is known that pyrrolidine alkaloids, a group that 1-Isopropylpyrrolidine belongs to, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Cellular Effects
Pyrrolidine alkaloids have been shown to have various effects on cells . For instance, some pyrrolidine alkaloids have been shown to have significant antibacterial activity
Molecular Mechanism
It is known that pyrrolidine alkaloids can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages in animal models
Metabolic Pathways
It is known that drugs can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that drugs can interact with various transporters or binding proteins and can have effects on their localization or accumulation
Subcellular Localization
It is known that drugs can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Propiedades
IUPAC Name |
1-propan-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)8-5-3-4-6-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOPNAOQGQSUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497264 | |
| Record name | 1-(Propan-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17544-07-9 | |
| Record name | 1-(Propan-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Isopropylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the general structure of these compounds and how does it relate to their herbicidal activity?
A1: The research focuses on a series of 3-[(substituted phenyl)(hydroxy)methylene]-1-isopropylpyrrolidine-2,4-dione derivatives. These compounds share a core 1-isopropylpyrrolidine-2,4-dione ring system with a (substituted phenyl)(hydroxy)methylene group at the 3-position. While the exact mechanism of action is not elucidated in these studies, the presence of the enol group, often involved in intramolecular hydrogen bonding with a neighboring keto oxygen atom [, , , , ], might be crucial for their herbicidal activity.
Q2: Are there any structural features that seem particularly important for activity?
A2: While all the studied compounds exhibit herbicidal potential, the nature and position of substituents on the phenyl ring appear to influence their efficacy. For instance, the dihedral angle between the phenyl and pyrrolidine rings, influenced by the substituents, varies significantly among the compounds, ranging from 11.09° in (Z)-3-[(4-Ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione [] to 62.02° in (Z)-3-[Hydroxy(2,4-dimethoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione []. This suggests that the spatial orientation of the phenyl ring relative to the core structure might play a role in target interaction and, consequently, herbicidal activity.
Q3: What analytical techniques were used to characterize these compounds?
A3: The primary technique used for structural characterization in these studies is single-crystal X-ray diffraction. This method provides detailed information about the three-dimensional structure, bond lengths, bond angles, and dihedral angles within the molecule, which are crucial for understanding structure-activity relationships.
Q4: Have these compounds been tested in biological systems to confirm their herbicidal activity?
A4: While the papers primarily focus on the synthesis and structural characterization of these 1-isopropylpyrrolidine-2,4-dione derivatives, they are repeatedly described as "potent herbicides" or "potential herbicides" [, , , , ]. This strongly suggests that preliminary herbicidal activity data likely exists, though not presented in these specific publications. Further research exploring in vitro and in vivo studies is needed to validate these claims and elucidate the specific mechanisms of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


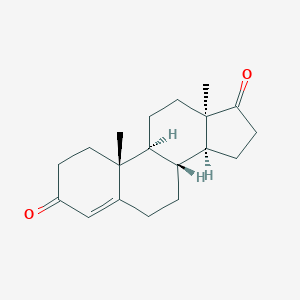
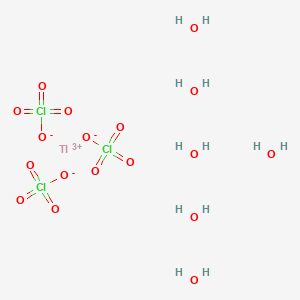
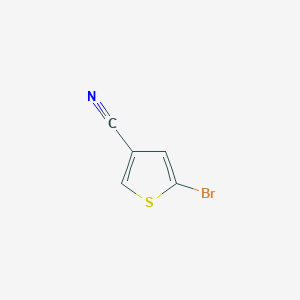
![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
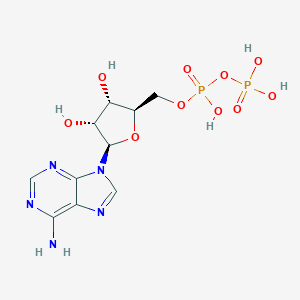
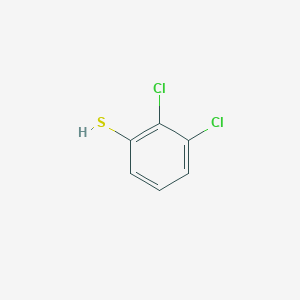
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
